molecular formula C25H32N2O7S2 B285314 Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

Cat. No. B285314
M. Wt: 536.7 g/mol
InChI Key: VAWUKJGDIPVWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has been shown to target the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation.

Mechanism of Action

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone targets the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation. Hsp70 is a chaperone protein that helps to fold and stabilize other proteins, including those involved in cell cycle regulation and apoptosis. Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone binds to the ATP-binding pocket of Hsp70, preventing its interaction with client proteins and leading to their degradation.
Biochemical and Physiological Effects:
Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models. In addition, Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone may have potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone is its specificity for Hsp70, which may reduce the risk of off-target effects. In addition, Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to be well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. However, one limitation of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone is its poor solubility, which may limit its bioavailability and efficacy in vivo.

Future Directions

For research on Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone include optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. In addition, further studies are needed to investigate the potential use of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone in human cancer patients.

Synthesis Methods

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone can be synthesized using a multi-step process that involves the reaction of 3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl)boronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromo-2-fluorobenzene to yield the final product.

Scientific Research Applications

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. In addition, Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone may have potential as a therapeutic agent for cancer treatment.

properties

Molecular Formula

C25H32N2O7S2

Molecular Weight

536.7 g/mol

IUPAC Name

bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C25H32N2O7S2/c1-17-13-26(14-18(2)33-17)35(29,30)23-9-5-7-21(11-23)25(28)22-8-6-10-24(12-22)36(31,32)27-15-19(3)34-20(4)16-27/h5-12,17-20H,13-16H2,1-4H3

InChI Key

VAWUKJGDIPVWIK-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

Origin of Product

United States

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